molecular formula C20H36N4O4 B15088239 (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt

(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt

Cat. No.: B15088239
M. Wt: 396.5 g/mol
InChI Key: SFILIPDSTSNNNC-ZSCHJXSPSA-N
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Description

(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl group, an azido group, and a succinate moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt typically involves the following steps:

    Formation of the tert-butyl hydrogen succinate: This can be achieved by reacting tert-butyl alcohol with succinic anhydride in the presence of a catalyst.

    Introduction of the azido group: The azido group is introduced by reacting the tert-butyl hydrogen succinate with sodium azide under suitable conditions.

    Formation of the dicyclohexylammonium salt: The final step involves the reaction of the azido compound with dicyclohexylamine to form the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The succinate moiety can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve mild temperatures and solvents like dichloromethane.

    Reduction Reactions: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the azido group.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

    Substitution Reactions: Formation of new compounds with substituted functional groups.

    Reduction Reactions: Formation of amines.

    Oxidation Reactions: Formation of carboxylic acids.

Scientific Research Applications

(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt involves its ability to participate in various chemical reactions due to its functional groups. The azido group, in particular, is highly reactive and can undergo substitution and reduction reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt is unique due to its chiral nature and the presence of multiple functional groups, which make it a versatile intermediate in various chemical reactions. Its ability to undergo substitution, reduction, and oxidation reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C20H36N4O4

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C8H13N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)15-6(12)4-5(7(13)14)10-11-9/h11-13H,1-10H2;5H,4H2,1-3H3,(H,13,14)/t;5-/m.0/s1

InChI Key

SFILIPDSTSNNNC-ZSCHJXSPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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